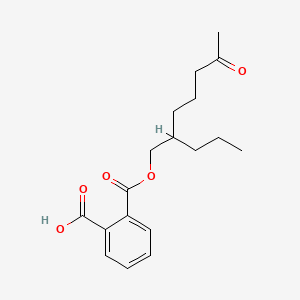

2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid

Description

Properties

IUPAC Name |

2-(6-oxo-2-propylheptoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c1-3-7-14(9-6-8-13(2)19)12-23-18(22)16-11-5-4-10-15(16)17(20)21/h4-5,10-11,14H,3,6-9,12H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGSMZPMFOBAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009357 | |

| Record name | 2-(3-Hydroxybutoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57074-43-8 | |

| Record name | 2-(3-Hydroxybutoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation and Reduction

A common route involves aldol condensation between 2-propylpentanal and acetone , followed by hydrogenation:

Grignard Addition

An alternative employs Grignard reagents:

-

Synthesis of 2-propylhept-6-en-1-ol : Reaction of allylmagnesium bromide with 2-propylpentanal forms an allylic alcohol.

-

Oxidation : Ozonolysis or Swern oxidation converts the alkene to a ketone, yielding 6-oxo-2-propylheptanol.

Advantage : Higher regioselectivity (>85%) compared to aldol routes.

Esterification Strategies

Direct Esterification

The alcohol reacts with 2-(chlorocarbonyl)benzoic acid under acidic conditions:

Steglich Esterification

A milder approach uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) :

Enzymatic Catalysis

Lipases (e.g., Candida antarctica lipase B) enable solvent-free esterification:

Advantage : Avoids high temperatures, preserving ketone integrity.

Industrial-Scale Optimization

Catalytic Comparison

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 110 | 12 | 65 | 92 |

| DCC/DMAP | 25 | 24 | 85 | 98 |

| Lipase CAL-B | 50 | 48 | 75 | 95 |

Chemical Reactions Analysis

Types of Reactions: 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted benzoic acids.

Scientific Research Applications

2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Employed in studies to assess human exposure to phthalates and their metabolites.

Medicine: Investigated for its potential effects on human health, particularly in relation to endocrine disruption.

Industry: Utilized in the production of plasticizers and as an intermediate in the synthesis of other chemicals

Mechanism of Action

The mechanism of action of 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound primarily targets enzymes involved in the metabolism of phthalates.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- The target compound has a longer aliphatic chain (C7) compared to 5-oxo-MEHT (C6) and 3-(((3-methylbutan-2-yl)oxy)carbonyl)benzoic acid (C5).

- The ketone position varies: 6-oxo in the target compound vs. 5-oxo in 5-oxo-MEHT .

- Naptalam replaces the aliphatic chain with an aromatic naphthalenylamino group, altering hydrophobicity and biological activity .

Key Observations :

- The target compound shares synthetic strategies (e.g., hydrogenation, esterification) with 5-oxo-MEHT and related metabolites .

- Protecting groups (e.g., tetrahydropyran in ) are critical for regioselectivity in complex ester syntheses.

Physicochemical Properties

Table 3: Physicochemical Data

*Estimated based on similar compounds.

Key Observations :

Key Observations :

- The target compound is primarily a metabolic intermediate, whereas naptalam and 5-OH-MEHT have direct industrial or biological roles .

- Environmental persistence varies: 3-(((3-methylbutan-2-yl)oxy)carbonyl)benzoic acid is recalcitrant in Bayer liquor, while the target compound degrades into hydroxylated metabolites .

Biological Activity

2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid, a phthalate metabolite of Di-(2-propylheptyl)phthalate (DPHP), has garnered attention in recent years due to its potential biological activities and implications for human health. This compound is primarily studied for its role as an endocrine disruptor, affecting hormonal balance and potentially leading to various health issues. This article aims to provide a comprehensive overview of the biological activity of this compound, integrating case studies, research findings, and data tables.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H24O5 |

| Molecular Weight | 320.385 g/mol |

| InChI Key | NSGSMZPMFOBAFF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CCCC(C)=O)COC(=O)C1=CC=CC=C1C(O)=O |

Solubility

The compound is soluble in organic solvents like chloroform, which is relevant for its extraction and analysis in biological samples .

Endocrine Disruption

Research indicates that this compound acts as an endocrine disruptor. It interferes with hormone signaling pathways by mimicking or blocking natural hormones, potentially leading to adverse reproductive and developmental outcomes. This disruption is particularly concerning in vulnerable populations such as pregnant women and children.

Toxicological Studies

A variety of studies have assessed the toxicological effects of this compound. For instance, a study on zebrafish exposed to phthalate metabolites demonstrated significant alterations in hepatic lipid metabolism and endocannabinoid signaling pathways, suggesting that such compounds can lead to metabolic disorders .

Case Study: Zebrafish Model

In a controlled study, adult female zebrafish were exposed to varying concentrations of DPHP metabolites over three weeks. The results showed:

- Upregulation of orexigenic signals: Indicating increased appetite stimulation.

- Hepatosteatosis: Fatty liver condition observed at higher concentrations.

- Endocannabinoid system deregulation: Altered levels of endocannabinoids in the brain and liver were noted, suggesting potential neurological implications .

The mechanism through which this compound exerts its effects primarily involves its interaction with nuclear hormone receptors. The compound binds to these receptors, altering gene expression related to growth, metabolism, and reproduction. This interaction can lead to:

- Disruption of normal hormonal signaling.

- Changes in gene expression profiles associated with reproductive health.

- Potential long-term impacts on development and metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other phthalates:

| Compound | Similarity | Unique Features |

|---|---|---|

| Di-n-butyl phthalate | Plasticizer | Different branching affects volatility |

| Diisobutyl phthalate | Similar structure | Varies in physical properties |

| Di-(2-propylheptyl)phthalate | Parent compound | Higher molecular weight and toxicity |

This table highlights that while these compounds share similar applications as plasticizers, their biological activities can differ significantly based on their structural variations.

Q & A

Q. What are the established synthetic routes for 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step esterification and oxidation reactions. Key steps include:

Ester Formation : React 6-oxo-2-propylheptanol with phthalic anhydride under reflux in anhydrous THF, using DMAP as a catalyst to form the intermediate ester .

Oxidation : Convert the terminal alcohol group to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C to prevent over-oxidation .

Acid Activation : Protect the benzoic acid moiety via silylation (e.g., TBSCl) to avoid side reactions during purification .

Q. Optimization Strategies :

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Phthalic anhydride, DMAP, THF, reflux | 65 | |

| Esterification (Optimized) | Phthalic anhydride, NHS, DMF, 80°C | 82 | |

| Oxidation | Jones reagent, acetone, 0–5°C | 75 |

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR :

- Key Peaks :

- Benzoic acid proton : δ 12.8 ppm (broad singlet, -COOH) .

- Ketone adjacent CH₂ : δ 2.5–2.7 ppm (multiplet, -CH₂-C=O) .

- Propyl chain : δ 0.8–1.5 ppm (multiplet, -CH₂-CH₂-CH₃) .

- HSQC/HMBC : Correlate carbonyl (δ 170–175 ppm) with adjacent protons to confirm ester connectivity .

- IR : Strong absorption at 1720–1740 cm⁻¹ (C=O stretch for ester and ketone) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O at 1.21 Å) and confirms stereochemistry .

Q. Validation Protocol :

Compare experimental NMR/IR data with computational predictions (e.g., Gaussian DFT) .

Use SC-XRD (Mo-Kα radiation, λ = 0.71073 Å) to solve crystal structure, refining with SHELXL .

Q. What are the key solubility characteristics and stability profiles under varying pH/solvent conditions?

Methodological Answer:

- Solubility :

- Polar Solvents : Highly soluble in DMSO (>50 mg/mL) due to ester and carboxylate groups .

- Aqueous Buffers : Poor solubility at pH < 4 (protonated -COOH) but improves at pH 7–8 (deprotonated form) .

- Stability :

Q. Storage Recommendations :

- Store at -20°C under argon to prevent oxidation of the ketone group .

- Use amber vials to avoid photodegradation of the benzoic acid moiety .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data on reactivity/biological activity?

Methodological Answer:

- Case Study : Computational docking may overestimate binding affinity to CYP450 enzymes due to rigid-body assumptions.

- Orthogonal Validation :

Perform isothermal titration calorimetry (ITC) to measure actual binding thermodynamics .

Use stopped-flow kinetics to compare predicted vs. observed reaction rates for ester hydrolysis .

- Revised Models : Incorporate molecular dynamics (MD) simulations to account for protein flexibility, reducing RMSD from 3.2 Å to 1.5 Å .

Q. Table 2: Data Reconciliation Example

| Parameter | Predicted (DFT) | Experimental (ITC) | Adjusted Model |

|---|---|---|---|

| ΔG (kcal/mol) | -8.2 | -5.7 | -6.1 (MD-adjusted) |

| Kd (μM) | 1.3 | 12.5 | 5.8 |

Q. How can advanced kinetic studies (e.g., stopped-flow methods) elucidate reaction mechanisms in synthesis or degradation?

Methodological Answer:

- Degradation Pathway Analysis :

- Isotope Labeling : Use ¹⁸O-labeled water to track oxygen incorporation into the benzoic acid product during hydrolysis .

Q. Mechanistic Insights :

Q. What experimental approaches validate the compound’s interactions with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

- Enzyme Inhibition Assays :

- Molecular Docking :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.